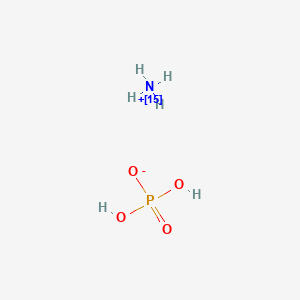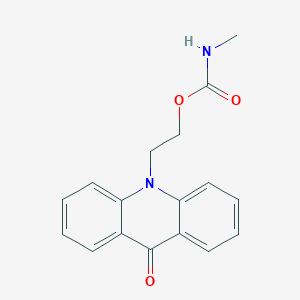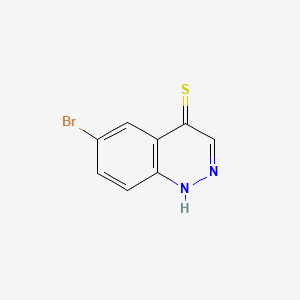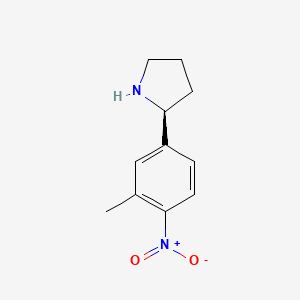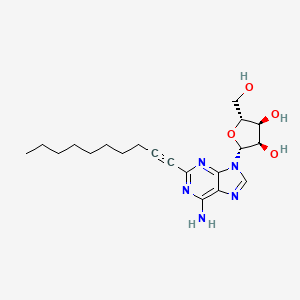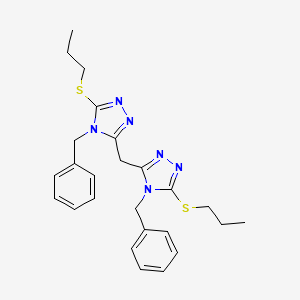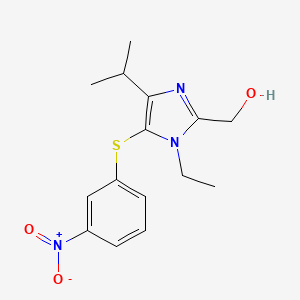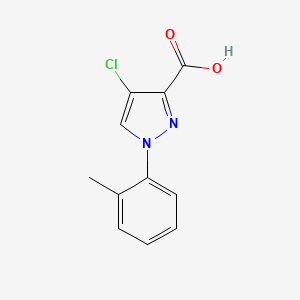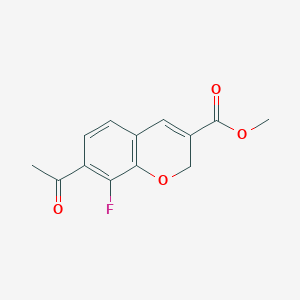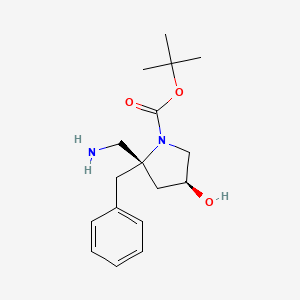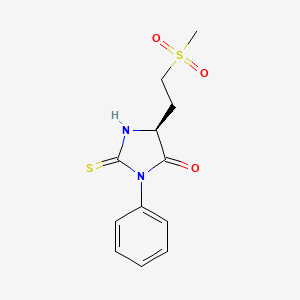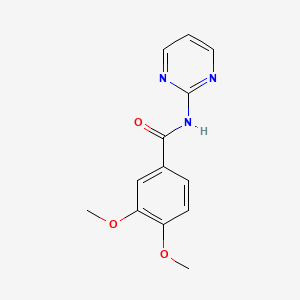
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with methoxy groups at the 3 and 4 positions and a pyrimidin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with pyrimidin-2-amine. The reaction is carried out under optimized conditions to ensure a high yield. For instance, the reaction can be catalyzed by using reagents such as sodium hydroxide or ethoxide . The compound is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication. This disruption prevents the formation of biofilms and reduces bacterial resistance . Molecular docking studies have shown strong interactions with target proteins, confirming its potential as an effective inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of 3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE.
Pyrimidin-2-amine: Another precursor used in the synthesis.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar structure and have been studied for their quorum sensing inhibitory effects.
Uniqueness
3,4-DIMETHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit quorum sensing and disrupt biofilm formation sets it apart from other similar compounds .
Propiedades
Número CAS |
544433-38-7 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-5-4-9(8-11(10)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |
Clave InChI |
LLXPHBIGDYCIHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


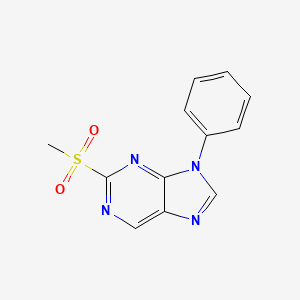
![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
